4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
説明
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one (Compound ID: P913-0020) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylphenyl group and a phenyl-substituted pyrrolidin-2-one moiety. Key physicochemical properties include:
- Molecular Formula: C₁₉H₁₇N₃O₂
- Molecular Weight: 319.36 g/mol
- logP: 3.74 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 48.39 Ų
- Stereochemistry: Racemic mixture .
The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the 4-methylphenyl group contributes to hydrophobic interactions. The pyrrolidin-2-one moiety enhances solubility via its lactam structure.
特性
IUPAC Name |
4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-9-14(10-8-13)19-20-18(21-24-19)15-11-17(23)22(12-15)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGIGRWIRVNYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzohydrazide with an appropriate nitrile oxide can yield the 1,2,4-oxadiazole ring . This intermediate can then be coupled with a pyrrolidin-2-one derivative through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
科学的研究の応用
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Derivatives
- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS: 1171762-43-8) Molecular Formula: C₁₈H₁₄FN₃O₂ Molecular Weight: 323.32 g/mol Key Difference: Replacement of the 4-methyl group with a 2-fluorophenyl substituent. This compound is marketed as a pharmaceutical intermediate .
- 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Status: Discontinued (CymitQuimica catalog) . Note: The 3-fluoro substitution may introduce steric hindrance, affecting receptor interactions compared to the para-substituted methyl group in the target compound.
Methoxyphenyl Derivative
- 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Chlorophenyl Derivative
- 4-{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one
- Molecular Formula : C₂₄H₂₃ClN₄O₃
- Molecular Weight : 450.92 g/mol
- Key Difference : Incorporation of a 4-chlorophenyl group and piperidine-carbonyllinkage.
- Impact : The chlorine atom increases lipophilicity (logP ~4.0–4.5), while the piperidine ring adds conformational flexibility. This compound’s larger size may reduce bioavailability compared to the target compound .
Core Heterocycle Modifications
Pyridyl-Substituted Oxadiazoles
- 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine (ChemBridge-5906014) Molecular Formula: C₁₄H₁₁N₃O Key Difference: Replacement of the pyrrolidin-2-one moiety with a pyridine ring.
Benzofuran-Substituted Oxadiazoles
- Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 2-Fluorophenyl Derivative | Methoxyphenyl Derivative | Chlorophenyl-Piperidine Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 319.36 | 323.32 | ~349.38 | 450.92 |
| logP | 3.74 | ~3.7 | ~3.3 | ~4.2 |
| PSA (Ų) | 48.39 | ~48 | ~55 | ~75 |
| Bioavailability | Moderate | Moderate | High (solubility) | Low (size/logP) |
生物活性
The compound 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrrolidinone ring fused with an oxadiazole moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. Specifically, compounds similar to 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro evaluations demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 |
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
The proposed mechanism involves the inhibition of key enzymes associated with tumor growth and proliferation. For instance, the compound may act as a selective inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA II, which are implicated in tumorigenesis . The most active derivatives exhibited K_i values in the picomolar range against these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Research indicates that modifications at specific positions on the oxadiazole ring significantly influence potency and selectivity against cancer cells . For example:
- Substitution patterns on the aromatic rings can enhance binding affinity to target proteins.
- The introduction of electron-donating or withdrawing groups alters lipophilicity and solubility, impacting bioavailability.
Case Studies
Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:
- In Vitro Studies : A study evaluated a series of oxadiazole compounds against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells .
- In Vivo Studies : Animal models treated with oxadiazole derivatives demonstrated reduced tumor growth rates and improved survival outcomes compared to control groups. These findings support further exploration into clinical applications for these compounds as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
